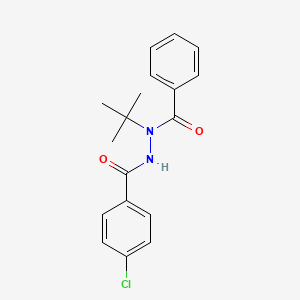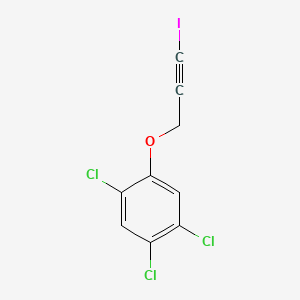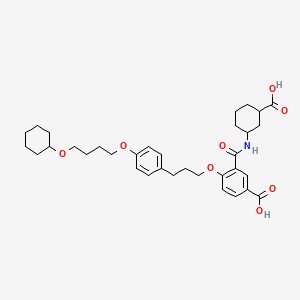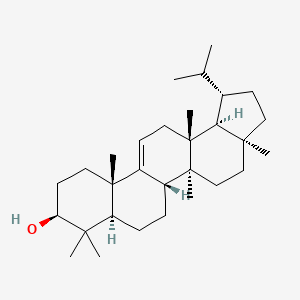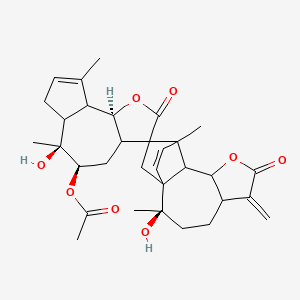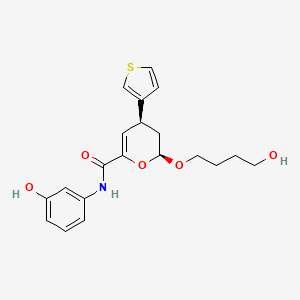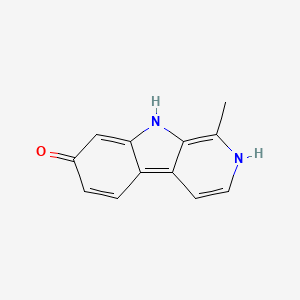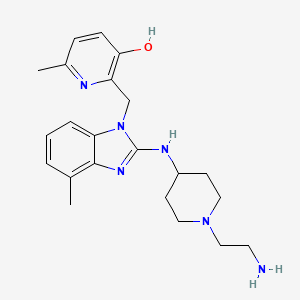
JNJ-2408068
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de R-170591 implique plusieurs étapes clés :
Réaction de condensation : Le carboxylate d'éthyle est condensé avec un dérivé chlorométhyle en présence de triéthylamine (TEA) et de diméthylformamide (DMF) pour former un composé intermédiaire.
Hydrolyse : L'intermédiaire est ensuite hydrolysé à l'aide d'acide bromhydrique aqueux (HBr) pour obtenir un dérivé pipéridine.
Réaction de couplage : Ce dérivé pipéridine est couplé avec un dérivé bromé en utilisant du carbonate de sodium (Na2CO3) dans la 2-butanone pour produire un composé protégé.
Déprotection : Enfin, le groupe Boc est éliminé par traitement avec un réactif approprié pour obtenir R-170591.
Analyse Des Réactions Chimiques
R-170591 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, hydroxyde, cyanure).
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
R-170591 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des agents antiviraux et de leurs mécanismes d'action.
Biologie : R-170591 est utilisé pour étudier la réplication et l'inhibition du virus respiratoire syncytial dans divers systèmes biologiques.
Médecine : Ce composé a des applications thérapeutiques potentielles dans le traitement des infections à VRS, en particulier chez les populations à haut risque comme les nourrissons et les personnes âgées.
Industrie : R-170591 est utilisé dans le développement de médicaments antiviraux et dans l'étude des mécanismes de résistance aux médicaments
Mécanisme d'action
R-170591 exerce ses effets en inhibant la fusion du virus respiratoire syncytial. Il se lie à la protéine F virale, empêchant le virus de pénétrer dans les cellules hôtes et de se répliquer. Cette interaction implique une petite cavité hydrophobe dans le noyau interne de la protéine F, où R-170591 interagit avec les domaines HR1 et HR2. Cette liaison perturbe le fonctionnement normal de la protéine F, inhibant ainsi la fusion et la réplication virales .
Applications De Recherche Scientifique
R-170591 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms of action.
Biology: R-170591 is used to study the replication and inhibition of respiratory syncytial virus in various biological systems.
Medicine: This compound has potential therapeutic applications in the treatment of RSV infections, particularly in high-risk populations such as infants and the elderly.
Industry: R-170591 is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mécanisme D'action
R-170591 exerts its effects by inhibiting the fusion of the respiratory syncytial virus. It binds to the viral F protein, preventing the virus from entering host cells and replicating. This interaction involves a small hydrophobic cavity in the inner core of the F protein, where R-170591 interacts with both the HR1 and HR2 domains. This binding disrupts the normal function of the F protein, thereby inhibiting viral fusion and replication .
Comparaison Avec Des Composés Similaires
R-170591 est similaire à d'autres inhibiteurs du VRS tels que VP-14637 et BMS-433771. Il possède des propriétés uniques qui le rendent particulièrement efficace :
VP-14637 : Comme R-170591, VP-14637 inhibe la fusion du VRS en se liant à la protéine F. R-170591 a montré une plus grande puissance dans certaines études.
BMS-433771 : Ce composé cible également la protéine F du VRS, mais possède des propriétés pharmacocinétiques différentes de celles de R-170591.
TMC353121 : Un autre inhibiteur du VRS qui a été étudié de manière approfondie, mais R-170591 a montré un profil de sécurité plus favorable dans certaines études précliniques
Les propriétés de liaison uniques de R-170591 et son activité antivirale puissante en font un composé précieux dans l'étude et le traitement potentiel des infections à VRS.
Propriétés
IUPAC Name |
2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSNNMSDOHAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185654 | |
| Record name | JNJ-2408068 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317846-22-3 | |
| Record name | JNJ-2408068 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-2408068 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-2408068 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




